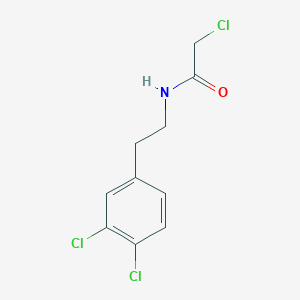

2-Chloro-N-(3,4-dichlorophenethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-N-(3,4-dichlorophenethyl)acetamide, also known as DCMU, is a herbicide that is widely used in agricultural practices. It is a white crystalline powder that is soluble in organic solvents like acetone, chloroform, and ethyl acetate. DCMU is an effective herbicide that targets the photosynthetic process in plants, inhibiting the electron transport chain in photosystem II.

Mechanism of Action

2-Chloro-N-(3,4-dichlorophenethyl)acetamide inhibits the electron transport chain in photosystem II by binding to the QB site, which is responsible for the transfer of electrons to plastoquinone. This results in the inhibition of the production of ATP and NADPH, which are essential for the synthesis of carbohydrates in plants. This compound also leads to the accumulation of reactive oxygen species, which can cause oxidative damage to the plant.

Biochemical and Physiological Effects:

This compound has been shown to have a significant effect on the photosynthetic process in plants. It inhibits the production of ATP and NADPH, which are essential for the synthesis of carbohydrates. This leads to a reduction in plant growth and yield. This compound also causes oxidative damage to the plant, which can lead to cell death.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(3,4-dichlorophenethyl)acetamide is a useful tool for studying the photosynthetic process in plants. It is a potent herbicide that targets photosystem II, making it an effective tool for investigating the mechanisms of photosynthesis. However, this compound has some limitations for lab experiments. It is toxic to humans and animals, and it can cause environmental pollution if not handled properly. Additionally, this compound is not effective against all plant species, and some plants have developed resistance to it.

Future Directions

Future research on 2-Chloro-N-(3,4-dichlorophenethyl)acetamide should focus on developing new herbicides that target photosystem II. This could involve the modification of this compound to increase its efficacy against resistant plant species. Additionally, research could focus on the development of new methods for the delivery of this compound to plants, such as nanoparticles or other carriers. Finally, research could focus on the use of this compound in combination with other herbicides to increase its efficacy and reduce the risk of resistance.

Synthesis Methods

2-Chloro-N-(3,4-dichlorophenethyl)acetamide is synthesized by the reaction of 3,4-dichlorophenethylamine with chloroacetyl chloride in the presence of a base. The reaction yields this compound, which is purified by recrystallization.

Scientific Research Applications

2-Chloro-N-(3,4-dichlorophenethyl)acetamide is widely used in scientific research to study the photosynthetic process in plants. It has been used to investigate the mechanisms of photosystem II, the electron transport chain, and the regulation of photosynthesis. This compound has also been used to study the effects of environmental stressors on photosynthesis and to develop new herbicides that target photosystem II.

Properties

IUPAC Name |

2-chloro-N-[2-(3,4-dichlorophenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO/c11-6-10(15)14-4-3-7-1-2-8(12)9(13)5-7/h1-2,5H,3-4,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIMOABYFXLRHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCNC(=O)CCl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)

![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)

![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)

![N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7628145.png)

![N-(furan-2-ylmethyl)-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7628169.png)

![2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B7628178.png)

![2-chloro-N-[(2-methoxy-5-methylphenyl)methyl]acetamide](/img/structure/B7628185.png)

![2-chloro-N-[2-(3-fluorophenyl)propan-2-yl]acetamide](/img/structure/B7628198.png)

![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628206.png)

![2-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole](/img/structure/B7628214.png)

![3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol](/img/structure/B7628238.png)